molecular formula C8H16ClNO B12996616 Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride

Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride

Cat. No.: B12996616
M. Wt: 177.67 g/mol
InChI Key: DKFWJFUJOUGOFT-PAFGHYSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is a chemical compound with the molecular formula C₈H₁₅NO·HCl. It is also known by other names such as 3-Pseudotropanol and Pseudotropine . This compound is part of the azabicyclo family, which is characterized by a bicyclic structure containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride typically involves the reduction of tropinone followed by methylation. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH₄) and methylating agents like methyl iodide (CH₃I). The final product is then converted to its hydrochloride salt form using hydrochloric acid (HCl) .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation and continuous flow processes. These methods ensure higher yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride undergoes several types of chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmission.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anticholinergic agent.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride involves its interaction with cholinergic receptors in the nervous system. It acts as an antagonist at these receptors, inhibiting the action of acetylcholine and thereby affecting neurotransmission. This mechanism is similar to that of other anticholinergic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a selective antagonist at cholinergic receptors makes it valuable for both research and therapeutic applications .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(1S,5R)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-8(10)6-2-3-7(8)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H/t6-,7+,8?;

InChI Key

DKFWJFUJOUGOFT-PAFGHYSMSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@H]1CNC2)O.Cl

Canonical SMILES

CC1(C2CCC1CNC2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.